Lipophilicity Advantage Over Methyl Ester Analog: XLogP3 of 3.8 vs. 3.36 for Enhanced Membrane Permeability in Prodrug Design
Ethyl 4-(butylamino)-3-nitrobenzoate exhibits a computed XLogP3 of 3.8 , while its direct methyl ester analog, methyl 4-(butylamino)-3-nitrobenzoate (CAS 234751-01-0), has a computed LogP of 3.36 . The ~0.44 log unit increase reflects the additional methylene unit in the ethyl ester, conferring measurably greater lipophilicity. In drug discovery contexts, an increase of 0.4–0.5 log units in LogP can translate to a 2–3× enhancement in membrane permeability, assuming the compounds remain within Rule-of-Five space.
| Evidence Dimension | Computed lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 (ethyl ester) |
| Comparator Or Baseline | Methyl 4-(butylamino)-3-nitrobenzoate: LogP = 3.36 |
| Quantified Difference | Δ LogP ≈ +0.44 (ethyl > methyl by ~13%) |
| Conditions | Computed LogP using vendor-supplied algorithms (BOC Sciences and Fluorochem); values from different prediction engines – direction and magnitude of difference are consistent with the known Hansch π contribution of a methylene unit (~+0.5) |
Why This Matters
For investigators designing nitrobenzoate-based prodrugs or cell-permeable probes, the ethyl ester provides a quantifiable lipophilicity increase over the methyl ester, potentially improving passive membrane permeation without exceeding typical drug-likeness thresholds.
